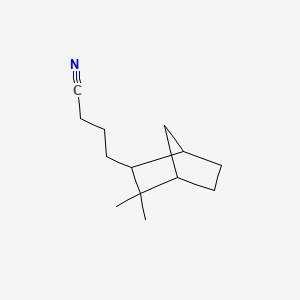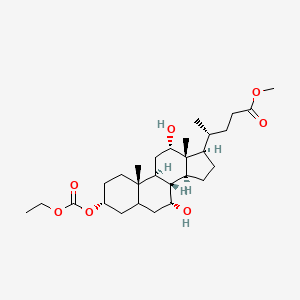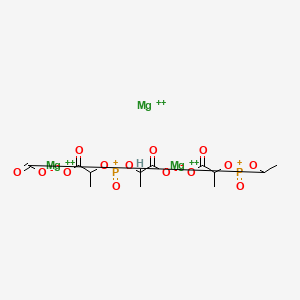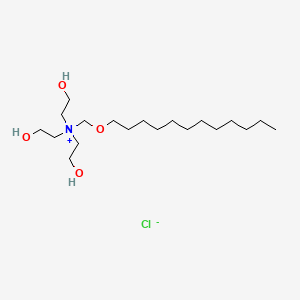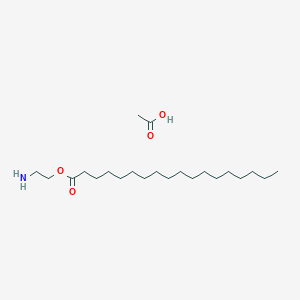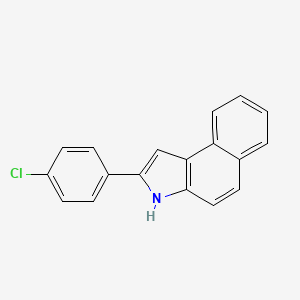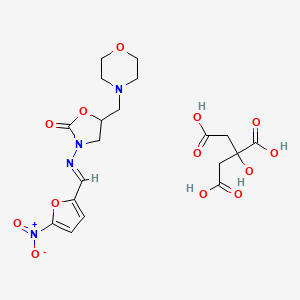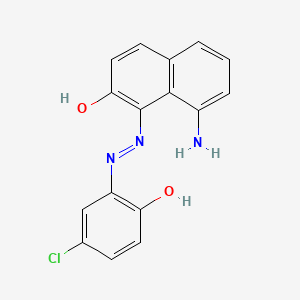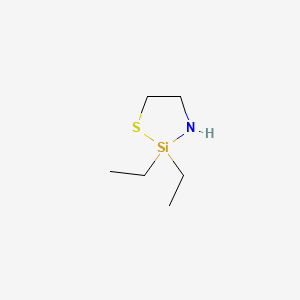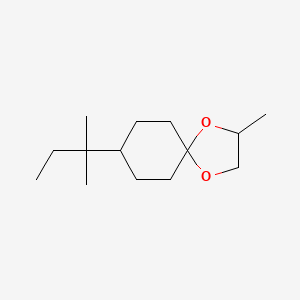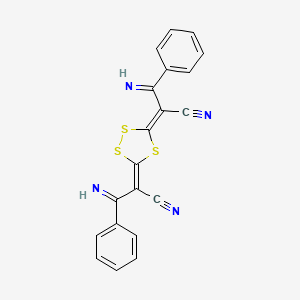
Benzenepropanenitrile, alpha,alpha'-1,2,4-trithiolane-3,5-diylidenebis(beta-imino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 298803: . This compound is characterized by its unique structure, which includes a trithiolan ring and multiple cyano and imino groups.
Chemical Reactions Analysis
NSC 298803 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 298803 may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
NSC 298803 has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of NSC 298803 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis (programmed cell death). The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
NSC 298803 can be compared with other sulfur-containing compounds, such as:
Dithiothreitol (DTT): A reducing agent commonly used in biochemistry.
Thioacetamide: A sulfur-containing compound used in organic synthesis.
Thiourea: A compound with similar functional groups and reactivity.
NSC 298803 is unique due to its trithiolan ring structure and multiple cyano and imino groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
64247-77-4 |
|---|---|
Molecular Formula |
C20H12N4S3 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(2E)-2-[(5E)-5-(1-cyano-2-imino-2-phenylethylidene)-1,2,4-trithiolan-3-ylidene]-3-imino-3-phenylpropanenitrile |
InChI |
InChI=1S/C20H12N4S3/c21-11-15(17(23)13-7-3-1-4-8-13)19-25-20(27-26-19)16(12-22)18(24)14-9-5-2-6-10-14/h1-10,23-24H/b19-15-,20-16-,23-17?,24-18? |
InChI Key |
PZHYZFKULDZSQA-DBGAHSSXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=N)/C(=C/2\SS/C(=C(\C(=N)C3=CC=CC=C3)/C#N)/S2)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C(=C2SC(=C(C#N)C(=N)C3=CC=CC=C3)SS2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



